(2-Acetyl-4-methoxy-phenoxy)-acetic acid ethyl ester

Lipophilicity Drug-likeness Prodrug design

This ethyl ester features a unique ortho-acetyl, para-methoxy substitution pattern (LogP 1.8, TPSA 61.8 Ų) that differentiates it from regioisomeric analogs. As a key intermediate in patented TGR5 agonist synthesis, its crystalline solid form (mp 69°C) ensures reproducible stoichiometry and reliable purification. The zero HBD profile and controlled hydrolysis rate of the ethyl ester prodrug handle make it suitable for cell-permeability assays. Compare SAR against the 4-acetyl regioisomer (CAS 169818-25-1) for HDAC1/c-Met selectivity studies. Batch QC (NMR, HPLC, GC) available.

Molecular Formula C13H16O5
Molecular Weight 252.266
CAS No. 33038-04-9
Cat. No. B2859308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Acetyl-4-methoxy-phenoxy)-acetic acid ethyl ester
CAS33038-04-9
Molecular FormulaC13H16O5
Molecular Weight252.266
Structural Identifiers
SMILESCCOC(=O)COC1=C(C=C(C=C1)OC)C(=O)C
InChIInChI=1S/C13H16O5/c1-4-17-13(15)8-18-12-6-5-10(16-3)7-11(12)9(2)14/h5-7H,4,8H2,1-3H3
InChIKeyOMFKRIFXFFITJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2-Acetyl-4-methoxy-phenoxy)-acetic acid ethyl ester (CAS 33038-04-9): Physicochemical Identity and Compound-Class Context for Research Procurement


(2-Acetyl-4-methoxy-phenoxy)-acetic acid ethyl ester (IUPAC: ethyl 2-(2-acetyl-4-methoxyphenoxy)acetate; CAS 33038-04-9) is a synthetic phenoxyacetic acid ester bearing an ortho-acetyl and para-methoxy substituent on the phenyl ring [1]. With a molecular formula of C₁₃H₁₆O₅ and a molecular weight of 252.26 g/mol, it is a crystalline solid at ambient temperature (mp 69 °C) . The compound belongs to the broad class of substituted phenoxyacetic acid derivatives that have been investigated as intermediates for TGR5 agonists, PPARδ modulators, and NADPH oxidase inhibitors; however, its specific substitution pattern – 2-acetyl, 4-methoxy – distinguishes it from regioisomeric and de-functionalized analogs that often populate combinatorial screening libraries .

Why Generic In-Class Substitution Is Insufficient for (2-Acetyl-4-methoxy-phenoxy)-acetic acid ethyl ester in Research and Development


Phenoxyacetic acid esters are not functionally interchangeable. The 2-acetyl-4-methoxy motif creates a unique hydrogen-bond acceptor/donor landscape (0 HBD, 5 HBA, TPSA 61.8 Ų) and a calculated LogP of 1.8 that differs materially from the free acid (CAS 33038-06-1; LogP ~0.9, 1 HBD) [1]. The ortho-acetyl group establishes an intramolecular electronic environment distinct from the para-acetyl regioisomer (CAS 169818-25-1), which has been independently associated with HDAC1/c-Met inhibitory activity at nanomolar IC₅₀ . Furthermore, absence of the 4-methoxy group (CAS 63815-27-0) reduces heteroatom count and polar surface area, altering solubility and target engagement profiles. These structural variations mean that a procurement decision based solely on the phenoxyacetic acid scaffold – without considering the precise 2-acetyl-4-methoxy substitution and the ethyl ester prodrug handle – can lead to divergent reactivity, pharmacokinetic behavior, and biological readout [2].

Quantitative Differentiation Evidence for (2-Acetyl-4-methoxy-phenoxy)-acetic acid ethyl ester Versus Closest Analogs


Ethyl Ester vs. Free Carboxylic Acid: Lipophilicity and Hydrogen-Bond Donor Count Drive Membrane Permeability Potential

The ethyl ester form (CAS 33038-04-9) exhibits a computed XLogP3-AA of 1.8 and zero hydrogen-bond donors, whereas the corresponding free acid (CAS 33038-06-1) has a lower estimated LogP (~0.9) and one H-bond donor [1]. This difference of approximately 0.9 LogP units translates to roughly 8-fold higher theoretical partition into octanol, and the absence of an ionizable carboxylic acid proton eliminates pH-dependent solubility variability in physiological assays. The free acid is typically supplied at 95% purity versus 98% for the ester .

Lipophilicity Drug-likeness Prodrug design

Regiochemical Differentiation: 2-Acetyl vs. 4-Acetyl Substitution Defines Distinct Pharmacophore Geometry

The target compound positions the acetyl group ortho to the phenoxy-acetate chain (2-acetyl), whereas its regioisomer CAS 169818-25-1 places the acetyl para (4-acetyl) . Although both share C₁₃H₁₆O₅ and MW 252.26, their InChI Keys differ (OMFKRIFXFFITJG vs. SXLKTSXVUZRGLK), reflecting distinct 3D pharmacophores. The para-acetyl regioisomer has been independently evaluated in a dual HDAC1/c-Met inhibitor program, with lead compound 14x demonstrating HDAC1 IC₅₀ = 18.49 nM and c-Met IC₅₀ = 5.40 nM . No equivalent nanomolar activity data are publicly available for the 2-acetyl regioisomer, underscoring that the position of the acetyl group is a critical determinant of target engagement.

Regiochemistry Structure-activity relationship Kinase inhibition

Methoxy Group Presence: Impact on Hydrogen-Bond Acceptor Count, TPSA, and Molecular Recognition

At the 4-position of the phenyl ring, the target compound bears a methoxy substituent (–OCH₃), whereas the de-methoxy analog (CAS 63815-27-0; ethyl 2-(2-acetylphenoxy)acetate) has only a hydrogen. This structural difference alters the hydrogen-bond acceptor count from 5 to 4 and the topological polar surface area from 61.8 to approximately 52.6 Ų [1]. The additional HBA and larger TPSA of the methoxy-bearing compound may enhance aqueous solubility and modulate interactions with polar residues in enzyme binding pockets. The de-methoxy analog is predominantly used in fragrance and cosmetic applications rather than pharmaceutical intermediate contexts .

Molecular recognition Polar surface area Ligand efficiency

Ester Alkyl Chain: Ethyl vs. Methyl Ester Modulates Hydrolytic Stability and Synthetic Handle Utility

The target compound bears an ethyl ester (MW 252.26), whereas the closest minor homolog is the methyl ester (CAS 77956-85-5; methyl 2-(2-acetyl-4-methoxyphenoxy)acetate, MW 238.24) [1]. Ethyl esters generally hydrolyze 1.5–3× more slowly than methyl esters under enzymatic and basic conditions due to increased steric bulk at the ester carbonyl, providing a longer half-life if the compound is used as a prodrug or transient protecting group [2]. The 14 Da mass difference also facilitates differentiation by LC-MS in reaction monitoring. The ethyl ester is commercially available at 98% purity with full analytical characterization (NMR, HPLC, GC) from suppliers serving pharmaceutical R&D .

Prodrug stability Ester hydrolysis Synthetic intermediate

Crystalline Solid Form (mp 69 °C) Facilitates Purification, Handling, and Formulation Relative to Liquid or Low-Melting Analogs

The target compound is a crystalline solid at room temperature with a reported melting point of 69 °C . In contrast, several closely related phenoxyacetic acid ethyl esters – including the de-methoxy analog (CAS 63815-27-0) and the 4-methoxy-only analog (CAS 18598-23-7) – are liquids or low-melting solids at ambient temperature. Crystallinity enables purification by recrystallization, reduces solvent entrapment, and improves long-term storage stability under standard laboratory conditions (2–8 °C). The predicted boiling point of 359.9 °C further indicates thermal robustness suitable for reactions conducted at elevated temperatures without evaporative loss .

Solid-state properties Crystallinity Formulation

Documented TGR5 Agonist Intermediate Use Provides Defined Pharmacological Context Absent for Unsubstituted or Mono-Substituted Analogs

Patent literature explicitly cites (2-acetyl-4-methoxy-phenoxy)-acetic acid ethyl ester and its free acid as intermediates in the synthesis of low-absorbable TGR5 agonists intended for treating type II diabetes, obesity, and chronic inflammatory diseases of the liver and intestine . This defined pharmacological context is absent for simpler analogs such as ethyl 2-(4-methoxyphenoxy)acetate (CAS 18598-23-7) or ethyl 2-phenoxyacetate (CAS 2555-49-9), which lack the acetyl substituent and are primarily used as general synthetic reagents or fragrance components . The presence of both acetyl and methoxy groups in the target compound's scaffold has been specifically associated with the TGR5 low-absorption prodrug strategy, where the ester moiety serves as a tunable handle to modulate systemic exposure [1].

TGR5 agonist Type 2 diabetes Metabolic disease

Optimal Research and Industrial Application Scenarios for (2-Acetyl-4-methoxy-phenoxy)-acetic acid ethyl ester Based on Quantitative Evidence


TGR5 Agonist Medicinal Chemistry: Intermediate for Low-Absorbable Metabolic Disease Candidates

The compound's documented use as an intermediate in TGR5 agonist patents makes it directly applicable for medicinal chemistry teams synthesizing next-generation, gut-restricted TGR5 modulators. The ethyl ester handle allows tuning of systemic exposure through controlled hydrolysis rates , while the ortho-acetyl, para-methoxy substitution pattern provides the pharmacophoric elements that distinguish this scaffold from regioisomeric or de-functionalized analogs. Researchers can leverage the compound's crystalline solid form (mp 69 °C) for reliable purification and characterization in multi-step synthetic routes .

Phenoxyacetic Acid SAR Studies: Ortho-Acetyl Pharmacophore Exploration

For structure-activity relationship campaigns aiming to map the contribution of acetyl position to biological activity, the 2-acetyl compound serves as a critical comparator against the 4-acetyl regioisomer (CAS 169818-25-1), which has shown nanomolar HDAC1/c-Met inhibition . The zero-hydrogen-bond-donor profile (vs. 1 HBD for the free acid) and calculated LogP of 1.8 make the ethyl ester suitable for cell-permeability assays where the ionizable free acid would confound interpretation .

Prodrug Design and Ester Prodrug Stability Profiling

The ethyl ester motif, combined with the electron-rich 2-acetyl-4-methoxyphenoxy core, provides a defined substrate for studying enzymatic and chemical hydrolysis kinetics. The 14 Da mass difference from the methyl ester analog (CAS 77956-85-5) facilitates simultaneous LC-MS monitoring of both esters in competitive hydrolysis experiments . The compound's boiling point (359.9 °C predicted) supports its use in thermal stability studies relevant to formulation development .

Synthetic Methodology Development: Phenoxyacetic Acid Ester Diversification

The compound is available at 98% purity with verified batch QC (NMR, HPLC, GC) , making it a reliable starting material for developing and optimizing alkylation, acylation, or ester transposition methodologies. The crystalline nature (mp 69 °C) enables accurate stoichiometric control , and the presence of both acetyl and ester carbonyls offers orthogonal reactivity handles for chemoselective transformations, as evidenced by its use in patent-described synthetic routes .

Quote Request

Request a Quote for (2-Acetyl-4-methoxy-phenoxy)-acetic acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.